molecular formula C13H17NO4 B8186779 Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate

Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate

Cat. No.: B8186779
M. Wt: 251.28 g/mol
InChI Key: NNPZVJYFQGRHEV-NEPJUHHUSA-N
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Description

Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate is a chiral carbamate derivative featuring a tetrahydro-2H-pyran ring substituted with hydroxyl and benzyl carbamate groups.

  • Core structure: A six-membered oxygen-containing heterocycle (tetrahydro-2H-pyran or pyranone).
  • Functional groups: Hydroxyl, benzyl carbamate, or benzoyl substituents.
  • Stereochemistry: Defined stereocenters (e.g., 3R,4R configuration).

Properties

IUPAC Name

benzyl N-[(3R,4R)-3-hydroxyoxan-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12-9-17-7-6-11(12)14-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPZVJYFQGRHEV-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydropyran Ring Formation

The tetrahydropyran scaffold is typically synthesized via cyclization or epoxide ring-opening strategies. A method adapted from asymmetric epoxidation involves starting with (Z)-butene-1,4-diol, which undergoes monobenzylation followed by Sharpless epoxidation to yield (2R,3R)-4-(benzyloxy)-2,3-epoxybutan-1-ol. Subsequent TPAP oxidation generates an aldehyde intermediate, which is subjected to Wittig olefination to form the tetrahydropyran precursor.

Key Reaction Conditions

StepReagents/ConditionsYield
EpoxidationSharpless conditions (Ti(OiPr)₄, (-)-DET)85%
OxidationTPAP, NMO, CH₂Cl₂90%
OlefinationPh₃P=CHCO₂Et, THF, 0°C to RT80%

Stereoselective Hydroxylation

The (3R,4R)-dihydroxy configuration is established via dihydroxylation or hydroxyl group retention during cyclization. In one approach, the epoxide intermediate undergoes nucleophilic opening with a sulfonamide in the presence of palladium(0), yielding syn-sulfonamidoalkenols with retained stereochemistry. Mesylation of the hydroxyl group followed by cyclization with potassium carbonate forms the pyrrolidine-tetrahydropyran hybrid.

Stereochemical Control

  • Pd(0)-mediated epoxide opening : Ensures anti-periplanar attack, preserving (3R,4R) configuration.

  • Cyclization conditions : K₂CO₃ in DMF promotes intramolecular SN2 displacement, avoiding epimerization.

Carbamate Installation

The benzyl carbamate group is introduced via carbamate-forming reactions, often employing benzyl chloroformate (Cbz-Cl).

Carbamate Formation

A two-step protocol is widely adopted:

  • Amine protection : Reaction of the tetrahydropyran-4-amine with benzyl chloroformate in the presence of a base (e.g., NaHCO₃) yields the carbamate.

  • Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups from non-target positions, if necessary.

Optimized Parameters

ParameterOptimal ValueImpact on Yield
SolventTHF/H₂O (2:1)Maximizes solubility
Temperature0°C → RTMinimizes hydrolysis
BaseEt₃N95% conversion

Integrated Synthetic Routes

Route A: Epoxide-to-Carbamate Pathway

  • Epoxidation : (Z)-butene-1,4-diol → (2R,3R)-epoxide.

  • Aldehyde formation : TPAP oxidation.

  • Wittig reaction : Olefination to form tetrahydropyran.

  • Amine introduction : Sulfonamide nucleophilic opening.

  • Carbamate installation : Cbz-Cl, Et₃N.

Overall Yield : 34% over 5 steps.

Route B: Cyclization-Carbamation

  • Cyclohexene oxide precursor : Synthesized via Diels-Alder reaction.

  • Aminolysis : NH₃ in MeOH opens the epoxide, forming trans-aminotetrahydro-pyranol.

  • Boc protection : (Boc)₂O in CH₂Cl₂.

  • N-alkylation : 4-(1-methyl-1H-pyrazol-4-yl)benzyl chloride, K₂CO₃, DMF.

  • Boc deprotection : TFA/CH₂Cl₂.

  • Carbamate formation : Cbz-Cl, NaHCO₃.

Overall Yield : 28% over 6 steps.

Critical Challenges and Solutions

Stereochemical Drift

  • Issue : Epimerization at C3/C4 during mesylation.

  • Solution : Low-temperature (0°C) mesylation with MsCl in CH₂Cl₂.

Byproduct Formation

  • O-Alkylation : Competing alkylation at hydroxyl groups during carbamate installation.

  • Mitigation : Use of bulky bases (e.g., DIPEA) to favor N- over O-alkylation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, CH₂Ph), 4.85 (d, J = 3.1 Hz, 1H, OH), 3.98–3.78 (m, 2H, H-3, H-4).

  • HRMS : m/z calc. for C₁₃H₁₇NO₃ [M+H]⁺: 235.1209; found: 235.1205.

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 70:30 H₂O/MeCN, 1 mL/min).

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to M1 muscarinic receptor positive allosteric modulators (PAMs), where the carbamate group enhances binding affinity.

Structural Analogues

DerivativeModificationBiological Activity
N-Boc variantBoc instead of CbzImproved metabolic stability
3-Keto analogueOxidation of 3-OH to ketoneEnhanced receptor selectivity

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl-containing compounds, while reduction reactions may produce alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate. Research indicates that structural modifications can enhance the efficacy of these compounds against various cancer cell lines. For instance, derivatives of benzilic acid have shown significant inhibition rates in leukemia and central nervous system cancer cells, suggesting that similar carbamate derivatives may also exhibit promising anticancer properties .

Neuropharmacological Effects

The compound is being investigated for its neuropharmacological effects, particularly its role as a selective muscarinic M1 receptor agonist. This activation is hypothesized to provide cognitive benefits in conditions such as schizophrenia and Alzheimer's disease. The ability to selectively target this receptor subtype could lead to the development of new therapeutic agents aimed at enhancing cognitive function .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving the tetrahydropyran scaffold. This scaffold is critical due to its ability to mimic natural products that exhibit biological activity. The synthetic routes often involve chiral resolution techniques to ensure the desired enantiomeric form is obtained, which is crucial for biological activity .

Structural Derivatives

Modifying the structure of this compound can lead to derivatives with enhanced biological activities. For example, the introduction of different substituents on the aromatic ring or alterations in the carbamate moiety can significantly impact the compound's pharmacological profile. Such modifications are essential for optimizing the efficacy and selectivity of these compounds in therapeutic applications .

Case Studies and Research Findings

StudyFindings
Güzel-Akdemir et al. (2021)Investigated new thiazolidinone derivatives based on benzilic acid, demonstrating significant anticancer activity against multiple cell lines .
Research on M1 AgonistsExplored selective activation of M1 receptors as a strategy for cognitive enhancement in neurodegenerative diseases, with implications for compounds like this compound .
Synthesis TechniquesDiscussed various synthetic approaches for creating chiral tetrahydropyrans, emphasizing the importance of stereochemistry in biological activity .

Mechanism of Action

The mechanism of action of Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in the Evidence

Pyranone Derivatives with Benzoyl Substituents

3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) Structure: Pyranone core with benzoyl, ethoxy, and methyl groups. Synthesis: Reaction of 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) with sodium ethoxide (1 hr, room temperature) . Properties:

  • Melting point: 94°C
  • Analytical 1H NMR (δ 1.35–1.45 for ethoxy protons), MS (m/z 370 [M⁺]) .

3-(2-Benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one (14g) Structure: Pyranone core with benzoyl, benzylmercapto, and methyl groups. Synthesis: Reaction of 7a with benzyl mercaptan (1 week, ethanol) . Properties:

  • Melting point: 84–86°C
  • MS (m/z 448 [M⁺]) .

Comparison with Target Compound :

  • Pyranone derivatives lack the carbamate group but highlight the influence of electron-withdrawing substituents (e.g., benzoyl) on stability and reactivity.
Benzyl Carbamate Derivatives with Heterocyclic Cores

Benzyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate ()

  • Structure : Pyrrolidine ring (5-membered nitrogen-containing) with 4-hydroxyl and benzyl carbamate groups.
  • Properties :

  • Molecular weight: 236.27 (C₁₂H₁₆N₂O₃)
  • Purity: Not specified; CAS 215940-69-5 .

Benzyl ((2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3-yl)carbamate ()

  • Structure : Tetrahydro-2H-pyran with multiple hydroxyl groups, hydroxymethyl, and methoxy substituents.
  • Properties :

  • Molecular weight: 327.33 (C₁₅H₂₁NO₇)
  • Solubility: Not specified; stored as a solution (25 µL, 10 mM) .

Comparison with Target Compound :

  • The pyrrolidine derivative () demonstrates the impact of ring size (5-membered vs. 6-membered pyran) on conformational flexibility.
Tetrazole- and Pyridine-Containing Carbamates

Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate ()

  • Structure : Aryl carbamate with fluorophenyl, pyridine, and tetrazole groups.
  • Properties :
    • Molecular weight: 404.41 (C₂₁H₁₇FN₆O₂)
    • Applications: Life sciences research (e.g., kinase inhibition studies) .

Comparison with Target Compound :

  • The presence of fluorine and tetrazole introduces metabolic stability and bioisosteric properties, which are absent in the target compound. This highlights how aromatic substituents influence pharmacological activity .
Table 1: Key Data for Analogous Compounds
Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents Melting Point/Storage Reference
14f Pyranone C₂₀H₂₂O₅ 370.39 Benzoyl, ethoxy, methyl 94°C
14g Pyranone C₂₄H₂₄O₅S 448.51 Benzoyl, benzylmercapto 84–86°C
Benzyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate Pyrrolidine C₁₂H₁₆N₂O₃ 236.27 Hydroxyl, carbamate Not reported
Benzyl ((2S,3R,4R,5S,6R)-pyran-3-yl)carbamate Tetrahydro-2H-pyran C₁₅H₂₁NO₇ 327.33 Hydroxyl, hydroxymethyl Stored at 2–8°C (solution)
Benzyl (3-fluoro-4-(pyridin-3-yl)phenyl)carbamate Aromatic C₂₁H₁₇FN₆O₂ 404.41 Fluorine, tetrazole, pyridine Shipped with blue ice
Key Observations :

Synthetic Strategies: Pyranone derivatives (14f, 14g) are synthesized via nucleophilic additions (ethoxy or mercapto groups) to α,β-unsaturated carbonyl systems . Carbamates in –9 are likely synthesized via carbamate coupling to pre-functionalized heterocycles, similar to methods in (benzylamine addition to pyranone) .

Functional Group Impact :

  • Hydroxyl Groups : Increase hydrophilicity and hydrogen-bonding capacity (e.g., ’s pyran derivative).
  • Benzyl Carbamate : Provides stability against hydrolysis compared to esters, as seen in and .

Applications: Pyranone derivatives (–3) are intermediates in heterocyclic chemistry. Benzyl carbamates with aromatic systems () are used in drug discovery for target binding .

Biological Activity

Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a tetrahydropyran ring with a hydroxyl group and a carbamate functional group. This unique structure is believed to contribute to its biological properties, particularly in enzyme inhibition and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group enhances hydrogen bonding capabilities, potentially increasing binding affinity to enzymes or receptors involved in critical biological pathways. The carbamate moiety may also play a role in modulating enzyme activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been observed to inhibit certain enzymes, which can lead to altered metabolic pathways.
  • Receptor Binding : It may interact with specific receptors, influencing signaling pathways that can affect cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity by inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines.
  • Neuropharmacological Effects : Similar compounds have shown potential as monoamine reuptake inhibitors, suggesting that this compound may also affect neurotransmitter levels in the brain.
  • Anti-inflammatory Activity : Some studies indicate that derivatives of this compound can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
(3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid methyl esterStructureModerate enzyme inhibition
(3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid ethyl esterStructureWeak anticancer activity
N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-aminesStructureSelective dual reuptake inhibition

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Anticancer Activity : A study demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.
  • Neuropharmacological Study : Research indicated that the compound exhibited significant affinity for serotonin and norepinephrine transporters, suggesting its potential use in treating mood disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound can be synthesized via carbamate formation using benzyl chloroformate and the corresponding amine precursor. For stereochemical control, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., chiral phosphoric acids) are recommended . Evidence from similar carbamate syntheses suggests using anhydrous conditions and low temperatures to minimize racemization . Post-synthesis, confirm enantiopurity via polarimetry, chiral chromatography, or X-ray crystallography .

Q. How should researchers purify and characterize this compound to validate its structural integrity?

  • Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is typical. Characterization requires a combination of techniques:

  • NMR : Confirm regiochemistry and stereochemistry using 1H^1H- and 13C^{13}C-NMR, with emphasis on coupling constants for diastereotopic protons .
  • IR : Identify carbamate C=O stretches (~1700 cm1^{-1}) and hydroxyl O-H stretches (~3200-3500 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) .

Q. What are the critical safety considerations for handling this compound in the laboratory?

  • Methodological Answer : Based on structurally related carbamates:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .
  • Storage : Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound for high-throughput applications?

  • Methodological Answer : Utilize chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric reactions, as demonstrated in related benzothiazolopyrimidine syntheses . Kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) may enhance enantiomeric excess (ee). Monitor reaction progress via inline FTIR or LC-MS to optimize reaction time and temperature .

Q. What experimental strategies address the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Test solubility and degradation in buffers (pH 1–12) at 25°C and 40°C. Use HPLC to quantify degradation products (e.g., hydrolysis to benzyl alcohol and tetrahydrofuran derivatives) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. How can computational modeling predict the compound’s physicochemical properties for drug discovery applications?

  • Methodological Answer : Use software like Schrödinger or Gaussian to calculate:

  • LogP : Predict lipid solubility (experimental LogP ~0.95 for similar carbamates ).
  • Polar Surface Area (PSA) : Estimate membrane permeability (e.g., PSA ~122.9 Ų suggests moderate bioavailability ).
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes or receptors) .

Q. What are the best practices for resolving discrepancies in analytical data (e.g., conflicting NMR or crystallography results)?

  • Methodological Answer : Cross-validate data using orthogonal methods:

  • X-ray Crystallography : Resolve ambiguous stereochemistry .
  • 2D NMR (COSY, NOESY) : Confirm proton-proton correlations and spatial arrangements .
  • Elemental Analysis : Verify purity and elemental composition .

Methodological Considerations for Experimental Design

Q. How should researchers design assays to study the compound’s biological activity while minimizing interference from hygroscopicity?

  • Methodological Answer : Pre-dry the compound in a vacuum desiccator (24–48 hours) and prepare stock solutions in anhydrous DMSO. Use Karl Fischer titration to quantify residual water content. For cell-based assays, include vehicle controls to account for solvent effects .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer : Standardize reaction conditions (e.g., inert atmosphere, controlled addition rates) and use high-purity starting materials. Implement quality control (QC) protocols, such as in-process monitoring via TLC or inline analytics, to identify deviations early .

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